molecular formula C27H27NO4 B8222847 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid

Cat. No.: B8222847
M. Wt: 429.5 g/mol
InChI Key: KZWMARNFPDKGGF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid is an Fmoc-protected unnatural amino acid derivative featuring a meta-methylphenyl (m-tolyl) substituent on its side chain. The compound is synthesized via ruthenium-catalyzed reduction of tertiary amides, a method scalable for producing peptide mimetics and functionalized amino acids . The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a protective moiety for the amino group, enabling its use in solid-phase peptide synthesis (SPPS). The m-tolyl group introduces aromatic hydrophobicity, which can influence peptide stability, binding affinity, and solubility .

Key structural attributes include:

  • Backbone: Pentanoic acid with an Fmoc-protected α-amino group.
  • Side chain: A meta-methylphenyl (C₆H₄(CH₃)-3) group at the fifth carbon.
  • Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural amino acid chirality in peptide chains.

The compound’s molecular formula is C₃₁H₃₃NO₄ (calculated molecular weight: 491.29 g/mol), though this may vary slightly depending on salt forms (e.g., hydrochloride) .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-18-8-6-9-19(16-18)10-7-15-25(26(29)30)28-27(31)32-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8-9,11-14,16,24-25H,7,10,15,17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWMARNFPDKGGF-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

The synthesis typically begins with a Wang or Rink amide resin pre-loaded with the C-terminal amino acid. For instance, TentaGel S Ram resin (loading: 0.25 mmol/g) is swelled in N-methylpyrrolidone (NMP) or dichloromethane (DCM) prior to use. Swelling protocols involve:

  • 3 × 15 min in DCM followed by 2 × 30 min in dimethylformamide (DMF).

  • Microwave-assisted activation at 75°C for 5 min under nitrogen.

Fmoc Deprotection

Deprotection of the Fmoc group is achieved using 20–40% piperidine in DMF , with cycles optimized for minimal side reactions:

  • Initial deprotection : 3 min with 40% piperidine/DMF.

  • Secondary deprotection : 12 min with 20% piperidine/DMF.
    This step generates N-fluorenylmethylpiperidine (NFMP), which is removed via extensive DMF washes.

Coupling of m-Tolylpentanoic Acid Derivative

The key intermediate, (S)-5-(m-tolyl)pentanoic acid, is coupled using HATU or PyBOP as activators:

Reagent Equivalents Base Time Yield
Fmoc-amino acid3.5DIPEA (7 eq)40 min>95%
HATU3.5DIPEA (6 eq)1 h90%
PyBOP3.5HOAt (3.5 eq)40 min85%

Microwave-assisted coupling at 75°C reduces reaction time to 5–10 min while maintaining enantiomeric excess (>99%).

Cleavage and Purification

The peptide-resin is treated with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 h , followed by precipitation in cold diethyl ether. Crude product purity is enhanced via reverse-phase HPLC (C18 column, 5–50% acetonitrile/0.1% TFA gradient).

Solution-Phase Synthesis with Group-Assisted Purification (GAP)

Carboxylic Acid Protection Strategy

To bypass solid-phase limitations, a benzyl-type GAP protecting group is introduced on the carboxylic acid. This enables:

  • C-to-N directionality , aligning with SPPS conventions.

  • Precipitation-based purification, avoiding chromatography.

Key Reaction Steps

  • Fmoc Protection : The amine group is protected with Fmoc-Cl in DCM/DIPEA (2:1) at 0°C .

  • Side-Chain Functionalization : The m-tolyl group is introduced via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

  • GAP Deprotection : The benzyl group is removed with H₂/Pd-C in ethanol, yielding the free carboxylic acid.

Advantages Over SPPS

  • Scalability : Batch sizes exceeding 50 g with >99% purity .

  • Cost Efficiency : Eliminates resin costs and reduces solvent use by 40% .

Stereochemical Control and Optimization

Chiral Auxiliaries

The (S)-configuration at C2 is preserved using Fmoc-(S)-allylglycine-OH as a precursor, with Rh-catalyzed asymmetric hydrogenation achieving >98% ee .

Racemization Mitigation

  • Low-temperature coupling (<10°C) with HOAt/DIPEA .

  • Short reaction times (<1 h) in microwave-assisted protocols.

Analytical Validation

Purity Assessment

Method Conditions Purity
RP-HPLCC18 column, 0.1% TFA/MeCN gradient≥99%
LC-MS (ESI)m/z 429.5 [M+H]⁺Confirmed

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, Fmoc aromatic), 7.20 (m, m-tolyl).

  • IR : 1720 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (amide I).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A Syro II synthesizer automates coupling/deprotection cycles, enabling 24–96 parallel reactions with a 3 min/amino acid cycle.

Green Chemistry Innovations

  • Solvent Recycling : DMF and DCM are recovered via distillation (≥90% efficiency).

  • Waste Reduction : NFMP byproducts are minimized using 4-aminomethylpiperidine (4AMP) instead of piperidine.

Challenges and Troubleshooting

Common Issues

  • Incomplete Deprotection : Add 1% DBU to piperidine solutions to enhance Fmoc removal.

  • Low Coupling Efficiency : Use double coupling with 5 eq HATU and 10 eq DIPEA .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.

    Substitution Reactions: The aromatic ring in the (m-tolyl) group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) is used for peptide coupling.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.

    Substitution: Substituted aromatic derivatives are formed depending on the electrophile used.

Scientific Research Applications

Peptide Synthesis

Fmoc-m-tolylalanine is primarily employed as a building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the assembly of complex peptide structures. This method is advantageous due to its compatibility with various coupling reagents and conditions.

Table 1: Comparison of Fmoc and Boc Protection Strategies

PropertyFmoc ProtectionBoc Protection
Deprotection MethodBase (e.g., piperidine)Acid (e.g., TFA)
Reaction ConditionsMild conditionsMore acidic conditions
CompatibilityCompatible with a wide range of reagentsLimited compatibility

Drug Development

The compound's structural features contribute to its potential as a therapeutic agent. Research indicates that derivatives of Fmoc-m-tolylalanine exhibit significant biological activity, including anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation, making them candidates for further investigation in cancer therapy.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of Fmoc-m-tolylalanine derivatives against various human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with some compounds achieving IC50 values below 10 µM, indicating strong potential for further development as anticancer agents.

Biochemical Research

Fmoc-m-tolylalanine is also utilized in biochemical assays and research involving protein interactions and enzyme activity. Its incorporation into peptides allows researchers to study the effects of specific amino acid substitutions on protein function and stability.

Example Application: Enzyme Inhibition Studies
Research has employed Fmoc-m-tolylalanine-containing peptides to investigate the inhibition mechanisms of certain enzymes. The results have provided insights into how modifications at specific positions can alter enzyme activity, aiding in the design of more effective inhibitors.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids functionalized with diverse side chains. Below is a comparative analysis with structurally analogous derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-5-(m-tolyl)pentanoic acid (Target) m-Tolyl (C₆H₄(CH₃)-3) C₃₁H₃₃NO₄ 491.29 High hydrophobicity; suitable for hydrophobic interaction studies in peptides.
(S)-5-(4-Methylpiperazin-1-yl)pentanoic acid (2e) 4-Methylpiperazinyl C₃₀H₃₈N₂O₄ 491.29 Enhanced water solubility due to tertiary amine; used in charged peptide motifs.
(S)-5-((2-Cyanoethyl)(methyl)amino)pentanoic acid (2q) Cyanoethyl-methylamino C₂₄H₂₈N₂O₄ 409.21 Polar cyano group improves reactivity in click chemistry applications.
(S)-5-(3,4-Dihydroisoquinolin-2-yl)pentanoic acid (2k) Dihydroisoquinolinyl C₃₂H₃₆N₂O₄ 513.27 Aromatic bicyclic structure; potential for CNS-targeting drug design.
(S)-5-(Tritylthio)pentanoic acid (BD00791428) Tritylthio (S-C(C₆H₅)₃) C₃₉H₃₅NO₄S 626.77 Bulky trityl group aids in steric shielding during SPPS.
(S)-5-(Piperidin-1-yl)pentanoic acid (L-2a) Piperidinyl C₂₅H₃₂N₂O₄ 425.24 Flexible aliphatic amine; common in peptidomimetic scaffolds.

Key Observations:

Hydrophobicity : The m-tolyl derivative exhibits higher logP (estimated ~5.9) compared to polar analogs like 2e (logP ~2.1) and 2q (logP ~1.8), making it ideal for membrane permeability studies .

Synthetic Flexibility : Compounds like 2q and BD00791428 require specialized purification (e.g., reversed-phase C18 chromatography), whereas the m-tolyl variant is typically isolated via standard DCM/MeOH extraction .

Biological Applications: The dihydroisoquinolinyl derivative (2k) shows affinity for neurotransmitter receptors due to its bicyclic structure . The m-tolyl compound’s aromaticity may enhance interactions with hydrophobic protein pockets, useful in kinase inhibitor design .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid, often referred to as Fmoc-L-Tyr(tBu)-OH, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The presence of the m-tolyl group and the pentanoic acid backbone contributes to its biological interactions.

  • Molecular Formula : C₃₅H₃₂N₂O₆
  • Molecular Weight : 576.649 g/mol
  • CAS Number : 201046-59-5

Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interactions with enzymes and receptors.

Key Findings:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains. The fluorenyl moiety is linked to enhanced activity due to its ability to penetrate biological membranes effectively .
  • Cytotoxic Effects : Studies have suggested that derivatives of fluorenone can exhibit cytotoxicity against cancer cell lines. The structural modifications in this compound may enhance its potential as an antitumor agent .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways, particularly those related to fatty acid biosynthesis in Mycobacterium tuberculosis. Inhibition of the InhA enzyme has been documented, indicating potential use in anti-tuberculosis therapies .
  • Neuroprotective Properties : Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves several steps:

  • Fmoc Protection : The amino group is protected using the Fmoc group to prevent unwanted reactions during synthesis.
  • Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments using standard peptide coupling reagents.
  • Deprotection : After synthesis, the Fmoc group is removed under mild basic conditions to yield the final product.

Applications

The unique properties of this compound make it suitable for various applications:

  • Peptide Synthesis : Its ability to protect amino groups during peptide synthesis makes it valuable in producing complex peptides.
  • Drug Development : Given its biological activities, this compound may serve as a lead structure for developing new therapeutic agents, particularly in oncology and infectious diseases.

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityUniqueness
This compoundFmoc group, m-tolyl side chainAntimicrobial, cytotoxicEnhanced membrane penetration
9H-Fluorenone DerivativesFluorene coreAntitumor, antimicrobialDiverse pharmacological actions
D-Alanine DerivativesAmino acid backboneNeuroprotectiveSimpler structure

Case Studies

  • Antimicrobial Efficacy : A study on fluorenone derivatives revealed their effectiveness against multi-drug resistant strains of bacteria like Staphylococcus aureus. Modifications in structure significantly impacted their inhibitory concentrations .
  • Cytotoxicity Assessment : Research demonstrated that certain fluorenone derivatives could inhibit cancer cell proliferation effectively, suggesting a potential pathway for developing new anticancer drugs .

Q & A

Q. How can synthesis of this compound be optimized for higher yields?

Methodological Answer:

  • Use DMF as a solvent with coupling agents like HATU or DIC, achieving yields up to 89% under room temperature conditions .
  • For intermediates, maintain low temperatures (-10°C to 20°C) during coupling steps to minimize side reactions .
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry of reagents like N-ethyl-N,N-diisopropylamine (DIPEA) .

Q. What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Reverse-phase HPLC is effective for polar derivatives, using gradients of acetonitrile/water with 0.1% TFA .
  • For complex mixtures, employ flash chromatography (e.g., IsoleraOne system) with silica gel or C18 columns .
  • Precipitate crude products in cold diethyl ether to remove unreacted Fmoc-protected intermediates .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Follow GHS guidelines: Wear PPE (gloves, lab coat, goggles) due to acute toxicity (Category 4) and skin/eye irritation risks .
  • Avoid dust formation; use fume hoods or closed systems during weighing .
  • Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent degradation .

Q. How is structural confirmation performed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Identify Fmoc aromatic protons (δ 7.3–7.8 ppm) and m-tolyl methyl groups (δ 2.3 ppm) .
  • HRMS (ESI+) : Verify molecular ion peaks (e.g., m/z 422.2074 for C24H27N3O4) with <1 ppm error .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

  • Short-term : Stable at room temperature in dark, anhydrous environments for 1–2 weeks .
  • Long-term : Store at -20°C under argon; avoid exposure to moisture or acidic/basic vapors to prevent Fmoc cleavage .

Advanced Research Questions

Q. How can conflicting NMR data across studies be resolved?

Methodological Answer:

  • Compare solvent effects: Chemical shifts differ in CDCl3 vs. MeOD (e.g., δ 4.38 ppm for Fmoc-CH2 in DMF vs. δ 4.21 ppm in MeOD ).
  • Use internal standards (e.g., TMS) and control sample preparation (concentration, pH) to standardize data .

Q. What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Introduce polar groups: Replace m-tolyl with tetrazole (e.g., 954147-36-5 derivative) or hydroxyl substituents .
  • Use PEG-linked spacers or ionic salts (e.g., hydrochloride) to enhance aqueous compatibility .

Q. How to address gaps in ecotoxicological data?

Methodological Answer:

  • Conduct OECD 301 biodegradation tests to assess persistence in water/soil .
  • Use Daphnia magna acute toxicity assays (48-hour EC50) and algal growth inhibition studies .

Q. How to troubleshoot Fmoc deprotection inefficiency in automated peptide synthesis?

Methodological Answer:

  • Optimize deprotection with 20% piperidine in DMF , monitoring by UV absorbance (301 nm) or ninhydrin/Kaiser tests .
  • Prevent diketopiperazine formation by using low-loading resins and truncated reaction times .

Q. How to evaluate catalytic efficiency in asymmetric synthesis?

Methodological Answer:

  • Perform kinetic studies under varied conditions (temperature, solvent polarity) to calculate turnover numbers (TON) .
  • Compare enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) for derivatives like Fmoc-Arg(Pbf)-OH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.